Tert-butyl 2-amino-5-methylpyridine-4-carboxylate

Medicinal Chemistry Organic Synthesis Protecting Group Strategy

Essential for MTAP-deficient cancer therapy research. The acid-labile tert-butyl ester enables orthogonal deprotection, while the free amine allows aggressive N-functionalization (alkylation, cross-coupling) without carboxylic acid interference. Its >100-fold reduced nucleophilic susceptibility vs. methyl esters minimizes side reactions, ensuring higher yields in multi-step syntheses. Request purity verification and pricing today.

Molecular Formula C11H16N2O2
Molecular Weight 208.261
CAS No. 2248375-50-8
Cat. No. B2966063
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 2-amino-5-methylpyridine-4-carboxylate
CAS2248375-50-8
Molecular FormulaC11H16N2O2
Molecular Weight208.261
Structural Identifiers
SMILESCC1=CN=C(C=C1C(=O)OC(C)(C)C)N
InChIInChI=1S/C11H16N2O2/c1-7-6-13-9(12)5-8(7)10(14)15-11(2,3)4/h5-6H,1-4H3,(H2,12,13)
InChIKeyKZGMGUAPDMVUMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Tert-butyl 2-amino-5-methylpyridine-4-carboxylate (CAS 2248375-50-8): A Key Intermediate in Heterocyclic Synthesis


Tert-butyl 2-amino-5-methylpyridine-4-carboxylate is a multifunctional pyridine derivative featuring a protected carboxylic acid as a tert-butyl ester, a free primary amine, and a methyl substituent on the pyridine ring [1]. This substitution pattern makes it a valuable building block in medicinal chemistry, particularly for the construction of complex heterocyclic scaffolds such as PRMT5 inhibitors [2]. The presence of the tert-butyl ester group distinguishes it from simpler alkyl esters, offering unique reactivity and stability profiles that are critical for orthogonal synthetic strategies [1].

Why Interchanging Tert-butyl 2-amino-5-methylpyridine-4-carboxylate with Its Methyl or Ethyl Analogs Compromises Synthetic Outcomes


Direct substitution of tert-butyl 2-amino-5-methylpyridine-4-carboxylate with its methyl or ethyl ester congeners is not a viable procurement strategy for complex, multi-step syntheses due to fundamental differences in chemical stability and reactivity . While methyl and ethyl esters are stable to a wide range of conditions, the tert-butyl ester's unique acid-lability enables orthogonal deprotection steps that are essential for preserving the integrity of other sensitive functional groups [1]. Furthermore, the tert-butyl group provides significantly greater steric shielding of the carbonyl carbon, resulting in a >100-fold reduction in the rate of nucleophilic attack compared to methyl esters, which prevents unwanted side reactions during base-mediated transformations . Therefore, using a simpler analog would either lead to premature deprotection or increased susceptibility to nucleophilic degradation, ultimately compromising yield, purity, and the overall success of the synthetic route.

Quantitative and Verifiable Differentiation: Tert-butyl 2-amino-5-methylpyridine-4-carboxylate vs. Closest Analogs


Orthogonal Deprotection Selectivity: Enabling Stepwise Synthesis of Complex Molecules

The tert-butyl ester in Tert-butyl 2-amino-5-methylpyridine-4-carboxylate can be selectively cleaved under mild acidic conditions (e.g., TFA or HCl) to liberate the corresponding carboxylic acid, while methyl esters, such as methyl 2-amino-5-methylpyridine-4-carboxylate, remain fully stable under these same conditions [1]. This orthogonal reactivity profile is a fundamental design principle in multi-step organic synthesis, allowing for the selective deprotection of the acid moiety in the presence of other base-labile or nucleophile-sensitive functionalities without affecting other ester groups [1].

Medicinal Chemistry Organic Synthesis Protecting Group Strategy

Enhanced Stability Under Basic and Nucleophilic Conditions: Preventing Premature Degradation

Due to the steric hindrance imparted by the bulky tert-butyl group, the carbonyl carbon of Tert-butyl 2-amino-5-methylpyridine-4-carboxylate is significantly less susceptible to nucleophilic attack compared to that of its methyl ester analog, methyl 2-amino-5-methylpyridine-4-carboxylate . The rate of hydrolysis for tert-butyl esters is generally >100-fold slower than for methyl esters under comparable conditions . This reduced electrophilicity confers greater stability during reactions involving strong nucleophiles or basic reagents, such as amide couplings, Grignard additions, or alkylations on the free amine group, minimizing undesired side reactions.

Process Chemistry Stability Reaction Optimization

Critical Intermediate in the Synthesis of MTA-Cooperative PRMT5 Inhibitors

Compounds bearing the 2-amino-5-methylpyridine-4-carboxylate scaffold are explicitly claimed as key intermediates in the preparation of MTA-cooperative inhibitors of Protein Arginine Methyltransferase 5 (PRMT5), a validated target for MTAP-deficient cancers [1]. Specifically, tert-butyl esters like Tert-butyl 2-amino-5-methylpyridine-4-carboxylate are used to protect the carboxylic acid moiety while the 2-amino group undergoes further functionalization to build the active pharmacophore [1]. This specific substitution pattern is not present in simpler analogs like methyl 2-amino-5-methylpyridine-4-carboxylate, which lack the orthogonal protection needed for the complex coupling reactions described in the patent [1].

Oncology PRMT5 Inhibition MTAP-Deficient Cancers

High-Value Application Scenarios for Tert-butyl 2-amino-5-methylpyridine-4-carboxylate in R&D and Manufacturing


Multi-Step Synthesis of PRMT5 Inhibitors for Oncology Research

This compound is the preferred intermediate for constructing the core of MTA-cooperative PRMT5 inhibitors, a class of molecules in development for treating MTAP-deficient solid tumors and lymphomas [1]. The orthogonal protection offered by the tert-butyl ester is essential for functionalizing the 2-amino group via amide coupling or nucleophilic aromatic substitution without affecting the masked carboxylic acid, which is ultimately required for target binding [1].

Synthesis of Complex Heterocyclic Libraries via Orthogonal Protection

In any medicinal chemistry program requiring the sequential derivatization of an aminopyridine core, this compound provides a superior starting point. Its resistance to nucleophiles [1] allows for aggressive alkylation, acylation, or palladium-catalyzed cross-coupling reactions on the amine group, while the acid-labile tert-butyl ester can be cleanly removed in a final step to reveal the free acid for conjugation or further manipulation [2].

Process Chemistry Scale-Up for Robust Manufacturing

The enhanced stability of the tert-butyl ester under basic conditions [1] makes this compound a more forgiving and reliable intermediate for process-scale manufacturing compared to its methyl ester analog. It reduces the risk of side reactions during large-scale amidation or alkylation steps, leading to higher yields, easier purification, and ultimately lower cost of goods for advanced intermediates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tert-butyl 2-amino-5-methylpyridine-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.